molecular formula C21H19N5O3S B10880224 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Katalognummer: B10880224
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: KDJUXSGOUUJEEM-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures. Specific reagents and catalysts are used to facilitate these reactions.

    Cyclization Reactions: These reactions are used to form ring structures, which are a key feature of the compound. Cyclization often requires specific temperature and pressure conditions.

    Functional Group Transformations: These reactions involve the modification of functional groups to achieve the desired chemical structure. Common reagents include acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: This method involves the synthesis of the compound in large batches, with careful control of reaction conditions to ensure consistency.

    Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can be compared with other similar compounds, such as:

    3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride: This compound shares structural similarities and may have similar chemical properties and applications.

    Other Benzothiazole Derivatives: These compounds may have similar biological activities and can be used in similar research applications.

The uniqueness of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of scientific research.

Eigenschaften

Molekularformel

C21H19N5O3S

Molekulargewicht

421.5 g/mol

IUPAC-Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(3-methylpyridin-2-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H19N5O3S/c1-12-7-6-10-22-19(12)23-13(2)18-15(11-17(27)29-3)25-26(20(18)28)21-24-14-8-4-5-9-16(14)30-21/h4-10,25H,11H2,1-3H3/b23-13+

InChI-Schlüssel

KDJUXSGOUUJEEM-YDZHTSKRSA-N

Isomerische SMILES

CC1=C(N=CC=C1)/N=C(\C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Kanonische SMILES

CC1=C(N=CC=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.